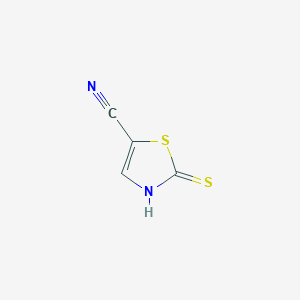

2-Thioxo-2,3-dihydrothiazole-5-carbonitrile

Description

Properties

IUPAC Name |

2-sulfanylidene-3H-1,3-thiazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2S2/c5-1-3-2-6-4(7)8-3/h2H,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSHQSHTCMIJTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=S)N1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30615262 | |

| Record name | 2-Sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56750-17-5 | |

| Record name | 2-Sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Reaction of 2-Cyanoacetamide Derivatives with Carbon Disulfide and Chloroacetyl Compounds

A well-documented method involves the reaction of 2-cyanoacetamide derivatives with carbon disulfide (CS2) in the presence of potassium hydroxide (KOH), followed by treatment with 4-(2-chloroacetyl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one or related chloroacetyl compounds. This method yields 2-thioxothiazole derivatives, including 2-thioxo-2,3-dihydrothiazole-5-carbonitrile derivatives, under mild conditions at room temperature with stirring over several hours.

-

- Mix 2-cyanoacetamide derivative (0.01 mol) with KOH (0.01 mol) and CS2 (0.01 mol) in dimethylformamide (DMF).

- Stir at room temperature for 6 hours.

- Add 4-(2-chloroacetyl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one (0.01 mol).

- Stir overnight, then pour into ice and neutralize with dilute HCl.

- Collect precipitate by filtration and recrystallize from ethanol.

-

- Yields typically range around 60%.

- Products are characterized by IR, NMR, and elemental analysis confirming the thiazole ring and cyano group presence.

This method is versatile and allows further functionalization of the thiazole ring by subsequent reactions with mercaptoacetic acid, malononitrile, or diazonium salts to yield various derivatives.

KOH-Catalyzed Cyclization of Cyanothioacetamide with α-Thiocyanatoacetophenone or α-Bromochalcones

Another efficient approach involves the Michael-type addition of cyanothioacetamide to α-bromochalcones or the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone, catalyzed by KOH in ethanol. This method produces 2-amino-4,5-dihydrothiophene-3-carbonitriles, structurally related to this compound, under mild and metal-free conditions.

-

- In ethanol, mix cyanothioacetamide (5 mmol), aldehyde or α-bromochalcone (5 mmol), and a catalytic amount of 10% aqueous KOH.

- Stir at room temperature or reflux for 0.5 to 3 hours.

- Add α-thiocyanatoacetophenone (5 mmol) if applicable.

- After reaction completion, dilute with water and isolate the precipitate by filtration.

- Purify by recrystallization from ethanol-acetone.

-

- Mild reaction conditions.

- Short reaction times.

- High atom economy.

- Avoidance of toxic solvents and byproducts.

- Good yields (typically 38-65%).

| Method | Starting Materials | Catalyst/Conditions | Reaction Time | Yield (%) | Key Features |

|---|---|---|---|---|---|

| CS2/KOH with 2-cyanoacetamide + chloroacetyl compound | 2-cyanoacetamide derivative, CS2, KOH, chloroacetyl pyrazolone | Room temp, DMF, overnight stirring | ~12-18 h | ~60 | Mild, versatile, allows further functionalization |

| KOH-catalyzed Michael addition and cyclization | Cyanothioacetamide, α-thiocyanatoacetophenone or α-bromochalcones | 10% aq KOH, EtOH, reflux or room temp | 0.5-3 h | 38-65 | Metal-free, atom economical, mild, short time |

The first method (CS2/KOH route) is well-suited for synthesizing 2-thioxothiazole derivatives with various substituents, enabling the preparation of this compound derivatives with high purity and moderate to good yields. The reaction mechanism involves nucleophilic attack of the deprotonated cyanoacetamide on CS2, followed by ring closure with the chloroacetyl compound.

The second method (KOH-catalyzed Michael addition) offers a greener alternative with shorter reaction times and avoids the use of volatile or toxic reagents. The reaction mechanism has been elucidated by density functional theory (DFT) calculations, confirming the formation of Michael adducts that cyclize via stereochemically dependent pathways to yield the dihydrothiazole ring system.

Both methods allow for structural diversity by varying the substituents on the starting materials, enabling the synthesis of a broad range of derivatives for further pharmacological or material applications.

The preparation of this compound is effectively achieved through two main synthetic strategies:

The classical CS2/KOH-mediated cyclization of 2-cyanoacetamide derivatives with chloroacetyl compounds, providing a robust and versatile route.

The KOH-catalyzed Michael addition and intramolecular cyclization of cyanothioacetamide with α-thiocyanatoacetophenone or α-bromochalcones, offering a mild, metal-free, and atom-economical alternative.

Both methods are supported by detailed mechanistic studies and provide good yields under relatively mild conditions, making them suitable for laboratory-scale synthesis and potential scale-up.

Chemical Reactions Analysis

Types of Reactions: 2-Thioxo-2,3-dihydrothiazole-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can yield thiazole derivatives with different functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-5 and C-2 positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under various conditions.

Major Products: The major products formed from these reactions include various thiazole derivatives, which exhibit significant biological activities .

Scientific Research Applications

Anticancer Properties:

Research indicates that derivatives of thiazole compounds, including 2-thioxo-2,3-dihydrothiazole-5-carbonitrile, exhibit promising anticancer activity. For instance, thiazole derivatives have been synthesized and tested against various human cancer cell lines. One study reported that certain thiazole derivatives demonstrated selective cytotoxicity against A549 lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cells, with IC50 values indicating potent activity . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring enhance anticancer efficacy.

Antimicrobial Activity:

Thiazole derivatives have also shown antimicrobial properties. In a study evaluating the antibacterial effects of several thiazole compounds, some derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity .

Neuroprotective Effects:

Recent investigations into the neuroprotective properties of thiazole derivatives have yielded promising results. Compounds derived from this compound were tested in models of ischemia/reperfusion injury, demonstrating the ability to attenuate neuronal damage and reduce reactive oxygen species (ROS) levels . This suggests potential applications in treating neurodegenerative diseases.

Agricultural Applications

Plant Growth Regulators:

Research has indicated that thiazole derivatives can act as plant growth stimulants. Compounds synthesized from this compound have been tested for their ability to promote growth in various plant species. These compounds may enhance root development and overall plant vigor by influencing hormonal pathways related to growth regulation .

Case Studies

Mechanism of Action

The mechanism of action of 2-Thioxo-2,3-dihydrothiazole-5-carbonitrile involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes. These interactions can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems .

Comparison with Similar Compounds

Core Modifications: Thiazole vs. Fused Heterocycles

Key Observations :

- Fused systems (e.g., benzo[d]thiazole) exhibit increased aromaticity and stability compared to non-fused thiazoles .

- Benzimidazole analogs prioritize interactions with DNA minor grooves due to planar aromatic systems .

Substituent Effects on Bioactivity

Key Observations :

- Phenyl groups at C3 improve anticancer potency by promoting hydrophobic interactions with target proteins .

- Methoxy substituents reduce solubility, limiting therapeutic utility despite synthetic accessibility .

- Furochromene-fused derivatives prioritize anti-inflammatory pathways over anticancer mechanisms .

Reaction Yields and Challenges

Anticancer and DNA-Binding Profiles

- 4-Amino-3-phenyl derivative (TH): Demonstrated strong DNA intercalation via absorption spectral shifts and viscosity increases, with molecular docking confirming binding to DNA minor grooves .

- Benzo[d]thiazole analog: Exhibited superior photostability but reduced cytotoxicity compared to non-fused derivatives .

Analgesic vs. Anticancer Trade-offs

- Furochromene-pyrimidine hybrids (e.g., 3–7) : Prioritized COX-2 inhibition (anti-inflammatory) over DNA interaction, showing ED₅₀ values comparable to ibuprofen .

Biological Activity

2-Thioxo-2,3-dihydrothiazole-5-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring fused with a cyano group, contributing to its chemical reactivity and potential therapeutic applications. The following sections detail the biological activities, mechanisms of action, and relevant case studies associated with this compound.

Biological Activities

This compound exhibits multiple biological activities, including:

- Anticancer Activity : Several studies have demonstrated that this compound possesses significant cytotoxic effects against various cancer cell lines. For instance, it has shown comparable activity to doxorubicin in inhibiting the growth of breast cancer cells (MCF7) with IC50 values ranging from 27 to 45 µmol/L .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against a range of pathogens. It has demonstrated potent activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

- Antioxidant Activity : Research indicates that derivatives of this compound exhibit significant antioxidant properties. These compounds can mitigate oxidative stress by scavenging free radicals and enhancing the body's antioxidant defenses .

The biological activities of this compound are attributed to its ability to interact with various molecular targets within biological systems:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways, thereby exerting anticancer effects .

- Receptor Modulation : It can bind to receptors and alter signaling pathways, which is particularly relevant in neuroprotective applications where modulation of neurotransmitter receptors is crucial .

Anticancer Activity

A study conducted by Evren et al. (2019) synthesized novel derivatives of this compound and tested their anticancer activity against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells. One derivative exhibited strong selectivity with IC50 values indicating significant cytotoxicity against both cell lines .

Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives of this compound were tested against various bacterial strains. Results showed that certain modifications to the thiazole structure enhanced the antimicrobial activity significantly, suggesting that structural optimization can lead to more effective agents.

Comparative Analysis of Related Compounds

The following table summarizes some related compounds along with their unique aspects and biological activities:

| Compound Name | Structure Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| 4-Amino-3-phenyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid | Contains an amino group and phenyl substituent | Enhanced biological activity against cancer cells | Anticancer |

| 3-Allyl-4-amino-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid amide | Allyl substitution increases reactivity | Exhibits potent antimicrobial properties | Antimicrobial |

| 3,4-Dimethyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid | Methyl groups enhance lipophilicity | Improved solubility and bioavailability | Antioxidant |

Q & A

Q. What are the established synthetic routes for preparing 2-thioxo-2,3-dihydrothiazole-5-carbonitrile and its derivatives?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions using thiazole derivatives and nitrile-containing reagents. For example:

- Condensation with malononitrile : Reacting thiazol-4(5H)-one derivatives with pyrazol-4-ylmethylene malononitrile under basic conditions yields structurally related thiazolo[3,2-a]pyridine carbonitriles (e.g., 5-amino-3-oxo-tetrahydro-5H-thiazolo[3,2-a]pyridine-6-carbonitrile) .

- Cyclization strategies : Intermediate formation via reaction with benzaldehyde and malononitrile, followed by cyclization and partial reduction, is a viable pathway for analogous systems .

Q. Table 1: Synthetic Conditions for Thiazole Carbonitrile Derivatives

| Reactants | Conditions | Product | Reference |

|---|---|---|---|

| Thiazol-4(5H)-one + malononitrile | Basic medium, reflux | Thiazolo[3,2-a]pyridine carbonitrile | |

| TZD + benzaldehyde + malononitrile | Gaussian 9.0 simulation | Pyrano-thiazole carbonitrile |

Q. How can spectroscopic techniques (NMR, IR, MS) elucidate the structure of this compound?

Methodological Answer:

- Exact mass analysis : High-resolution mass spectrometry (HRMS) confirms the molecular formula. For example, thioxo-dihydropyrido[2,3-d]pyrimidinone derivatives show exact masses ~179.0252 Da, correlating with carbonitrile-thione frameworks .

- NMR : The thioxo (C=S) group appears as a distinct singlet in NMR (~160–170 ppm), while the nitrile (C≡N) group resonates at ~115–120 ppm .

Q. What reactivity patterns are observed in this compound during nucleophilic substitution?

Methodological Answer: The thioxo group (C=S) acts as a soft nucleophilic site. For example:

- Amination : Reaction with amines (e.g., methylamine) substitutes the thioxo sulfur, forming 5-(methylamino)-1,2,3-thiadiazole-4-carbonitrile derivatives .

- Cyclization : Interaction with dihydroxypropyl groups leads to fused heterocycles (e.g., 5-amino-3-(2,3-dihydroxypropyl)-1,3,4-thiadiazole-2-thione) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound derivatives?

Methodological Answer:

- DFT simulations : Gaussian 9.0 predicts reaction pathways, such as the energy profiles for intermediate formation during condensation of TZD with benzaldehyde .

- Mechanistic insights : Computational models identify rate-limiting steps (e.g., cyclization barriers) and guide solvent/condition selection .

Q. What pharmacological activities have been reported for structurally related thioxo-thiazole carbonitriles?

Methodological Answer:

Q. Table 2: Biological Activity of Related Compounds

| Compound Class | Target Activity | Key Findings | Reference |

|---|---|---|---|

| Thioxo-dihydropyrimidinones | Anticancer (MCF-7) | COX-2 inhibition, IC = 8.3 µM | |

| Thiadiazole-thiones | Antibacterial | MIC = 2 µg/mL against S. aureus |

Q. How should researchers resolve contradictions in reported synthetic yields or spectral data?

Methodological Answer:

Q. What structure-activity relationships (SAR) guide the design of this compound analogs for antitumor applications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.